molecular formula C19H13N3O2 B7778194 1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol

1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol

Cat. No.: B7778194
M. Wt: 315.3 g/mol
InChI Key: SHSMUZXXZPKNRF-UHFFFAOYSA-N
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Description

1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol typically involves the reaction of dibenzo[b,d]furan-2-ol with 1H-benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Benzotriazol-1-ylmethyl)naphthalen-2-ol
  • 1-(1H-Benzotriazol-1-ylmethyl)benzene
  • 1-(1H-Benzotriazol-1-ylmethyl)phenol

Uniqueness

1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol is unique due to its dibenzo[b,d]furan core, which imparts specific structural and electronic properties. This makes it distinct from other benzotriazole derivatives and allows for unique applications in various fields .

Properties

IUPAC Name

1-(benzotriazol-1-ylmethyl)dibenzofuran-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-16-9-10-18-19(12-5-1-4-8-17(12)24-18)13(16)11-22-15-7-3-2-6-14(15)20-21-22/h1-10,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSMUZXXZPKNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3CN4C5=CC=CC=C5N=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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